

3'-Chloro-5'-(trifluoromethoxy)acetophenone molecular structure

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Compound of Interest

Compound Name: 3'-Chloro-5'-
(trifluoromethoxy)acetophenone

Cat. No.: B1356668

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An In-depth Technical Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone

Executive Summary: This document provides a comprehensive technical overview of **3'-Chloro-5'-(trifluoromethoxy)acetophenone**, a halogenated aromatic ketone. It details the compound's molecular structure, physicochemical properties, and potential applications, particularly as a versatile intermediate in the fields of pharmaceutical and agrochemical development. The inclusion of trifluoromethoxy and chloro groups on the acetophenone scaffold imparts unique electronic properties, increased lipophilicity, and metabolic stability, making it a valuable building block for designing complex, high-value molecules. This guide consolidates available data, presents theoretical spectroscopic analyses, and proposes detailed experimental protocols for its synthesis and characterization to support researchers, scientists, and drug development professionals.

Introduction

Acetophenones are a class of aromatic ketones that serve as fundamental precursors in organic synthesis. The strategic functionalization of the phenyl ring can significantly alter the chemical reactivity and biological activity of the resulting derivatives. The introduction of a trifluoromethoxy group ($-\text{OCF}_3$) is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] Similarly, the presence of a chlorine atom can influence the molecule's electronic profile and provide a site for further chemical modification through cross-coupling reactions.[2]

3'-Chloro-5'-(trifluoromethoxy)acetophenone combines these features, positioning it as a key intermediate for the synthesis of novel compounds.[2] Its applications are anticipated in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, and in the formulation of advanced agrochemicals like pesticides and herbicides.[3][4] This whitepaper aims to provide a detailed technical resource on its molecular structure, properties, and experimental handling.

Molecular Structure and Identification

The core structure of **3'-Chloro-5'-(trifluoromethoxy)acetophenone** consists of an acetophenone backbone with a chlorine atom and a trifluoromethoxy group substituted at the meta positions (3' and 5') of the phenyl ring.

Table 1: Compound Identification

Identifier	Value
Chemical Name	1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone [5]
CAS Number	886503-42-0[2][6][7]
Molecular Formula	C ₉ H ₆ ClF ₃ O ₂ [2][5][6]
Molecular Weight	238.59 g/mol [2][6]
SMILES	<chem>CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F</chem> [5][7]
InChI	InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12,13)/h2-4H,1H3[5]

| InChIKey | JIZQMRMVMKCGE-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its functional groups. The trifluoromethoxy group significantly increases lipophilicity, a key factor in drug design.

Table 2: Physicochemical Data

Property	Value	Source
Purity	≥ 98%	[2] [8]
Predicted XlogP3	3.4	[5] [9]
Topological Polar Surface Area	26.3 Å ²	[9]
Rotatable Bond Count	2	[9]
Heavy Atom Count	15	[9]

| Storage Conditions | Sealed in dry, room temperature [\[7\]](#) |

Spectroscopic Analysis (Theoretical)

While experimental spectra for **3'-Chloro-5'-(trifluoromethoxy)acetophenone** are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure.

Table 3: Predicted Spectroscopic Features

Technique	Predicted Features
^1H NMR	- Methyl Protons ($-\text{CH}_3$): A singlet around δ 2.6 ppm. - Aromatic Protons: Three signals in the aromatic region (δ 7.5-8.0 ppm), likely appearing as two singlets (or narrow triplets) and one singlet (or narrow doublet).
^{13}C NMR	- Carbonyl Carbon ($\text{C}=\text{O}$): A signal around δ 195-198 ppm. - Aromatic Carbons: Six distinct signals between δ 120-150 ppm. - Trifluoromethoxy Carbon ($-\text{OCF}_3$): A quartet around δ 120 ppm due to coupling with fluorine. - Methyl Carbon ($-\text{CH}_3$): A signal around δ 26-28 ppm.
IR Spectroscopy	- $\text{C}=\text{O}$ Stretch (Ketone): Strong absorption band around $1690\text{-}1710\text{ cm}^{-1}$. - C-F Stretch: Strong, broad absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region. - C-O Stretch (Aryl Ether): Absorption around $1250\text{-}1280\text{ cm}^{-1}$. - C-Cl Stretch: Absorption in the $600\text{-}800\text{ cm}^{-1}$ region. - Aromatic $\text{C}=\text{C}$ Bending: Absorptions around $1450\text{-}1600\text{ cm}^{-1}$.

| Mass Spectrometry (EI) | - Molecular Ion (M^+): A peak at m/z 238, with a characteristic $\text{M}+2$ isotope peak for chlorine ($\sim 3:1$ ratio). - Key Fragments: Fragments corresponding to the loss of a methyl group ($[\text{M}-15]^+$) at m/z 223 and the loss of an acetyl group ($[\text{M}-43]^+$) at m/z 195. |

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and characterization of **3'-Chloro-5'-(trifluoromethoxy)acetophenone** based on established chemical principles for similar molecules.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Proposed Synthesis: Friedel-Crafts Acylation

Principle: This protocol describes the synthesis via the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene using an acetylating agent and a Lewis acid catalyst.

Materials:

- 1-Chloro-3-(trifluoromethoxy)benzene
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1M HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
- Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes.
- Stir the mixture at 0 °C for an additional 30 minutes.

- Add a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
- Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
- Separate the organic layer. Extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure **3'-Chloro-5'-(trifluoromethoxy)acetophenone**.

Characterization and Purity Analysis

Objective: To confirm the identity, structure, and purity of the synthesized compound.

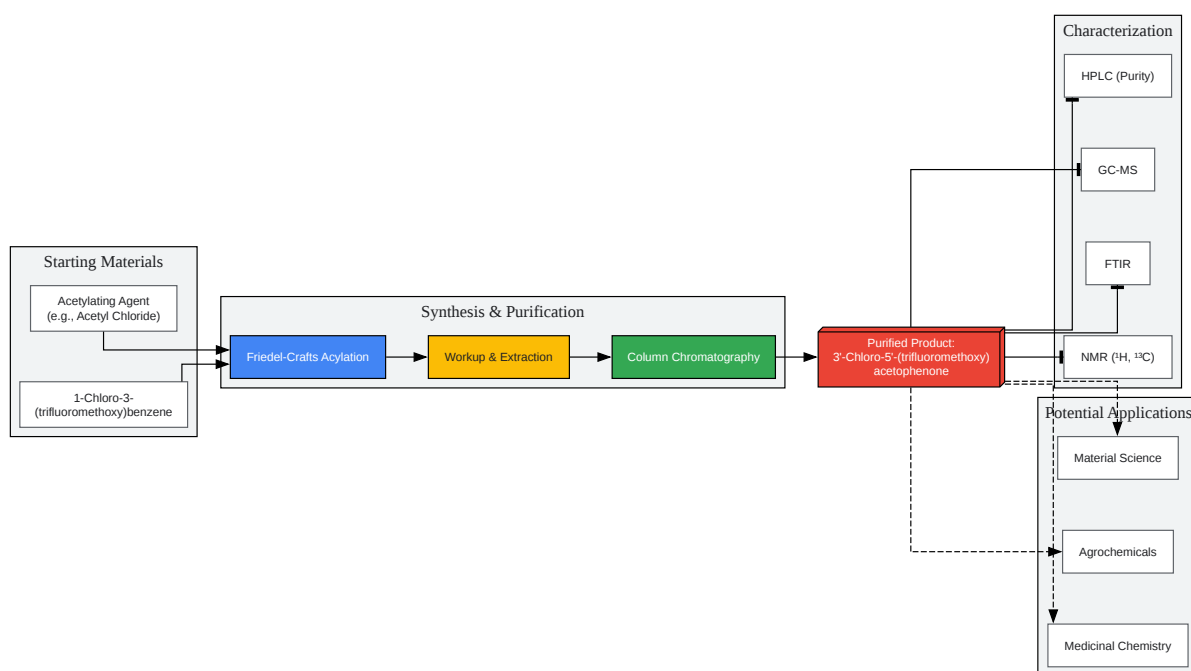
Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to an NMR tube.
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy:

- Place a small drop of the liquid product (or a thin film if solid) between two KBr or NaCl salt plates.
- Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands corresponding to the functional groups (C=O, C-F, C-Cl).
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a volatile solvent like methanol or DCM.
 - Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
 - Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC):
 - Prepare a standard solution of the compound in the mobile phase (e.g., acetonitrile/water).
 - Use a C18 reverse-phase column.
 - Develop a suitable gradient or isocratic method (e.g., 40-90% acetonitrile in water over 20 minutes).
 - Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to determine the purity by peak area percentage.

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to final application, providing a clear visual guide for the experimental process.



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Caption: Workflow for the synthesis, purification, and analysis of the target compound.

Conclusion

3'-Chloro-5'-(trifluoromethoxy)acetophenone is a strategically designed chemical intermediate with significant potential for use in research and development. Its molecular architecture, featuring both chloro and trifluoromethoxy substituents, provides a unique combination of lipophilicity, metabolic stability, and chemical reactivity. This technical guide has consolidated the available structural and physicochemical data, provided theoretical spectroscopic insights, and outlined detailed experimental protocols to facilitate its synthesis and characterization. For researchers in drug discovery and material science, this compound represents a valuable and versatile building block for creating next-generation molecules.

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